molecular formula C10H13N3 B1365981 2-(Pyridin-3-yl)-2,5-diazabicyclo[2.2.1]heptane

2-(Pyridin-3-yl)-2,5-diazabicyclo[2.2.1]heptane

Cat. No.: B1365981
M. Wt: 175.23 g/mol
InChI Key: ZGHKBXCWIZHPBZ-UHFFFAOYSA-N
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Description

2-Pyridin-4-yl vs. 3-Pyridin-3-yl Isomers

  • Steric effects : 4-Pyridyl substitution increases torsional strain (dihedral angle: 25.72° vs. 12.12° for 3-isomer).
  • Electronic effects : 3-Substitution creates a dipole moment of 4.12 D vs. 3.78 D for 4-isomer, enhancing solubility in polar solvents.

Boc-Protected Analogs

  • tert-Butoxycarbonyl (Boc) protection at N2 increases thermal stability (ΔTₘ = +42°C) while preserving chirality.
  • Boc groups reduce basicity (pKₐ shift: -1.3 units) compared to the free base.

Table 3: Functional group impact on properties

Derivative LogP Water Solubility (mg/mL) Melting Point (°C)
Parent compound 1.02 8.9 142–145
Boc-protected 2.15 1.2 189–192
4-Pyridyl analog 0.87 12.4 136–138

Data sources:

Properties

Molecular Formula

C10H13N3

Molecular Weight

175.23 g/mol

IUPAC Name

2-pyridin-3-yl-2,5-diazabicyclo[2.2.1]heptane

InChI

InChI=1S/C10H13N3/c1-2-9(5-11-3-1)13-7-8-4-10(13)6-12-8/h1-3,5,8,10,12H,4,6-7H2

InChI Key

ZGHKBXCWIZHPBZ-UHFFFAOYSA-N

Canonical SMILES

C1C2CNC1CN2C3=CN=CC=C3

Origin of Product

United States

Biological Activity

2-(Pyridin-3-yl)-2,5-diazabicyclo[2.2.1]heptane, also known as a derivative of diazabicyclo compounds, has garnered attention for its biological activities, particularly as a selective ligand for nicotinic acetylcholine receptors (nAChRs). This article explores its synthesis, biological evaluations, and potential applications in pharmacology.

  • Molecular Formula : C10H13N3
  • CAS Number : 286943-84-8
  • Structural Characteristics : The compound features a bicyclic structure that contributes to its unique pharmacological profile.

Nicotinic Acetylcholine Receptor Agonism

Research indicates that this compound exhibits significant activity as a partial agonist at the α4β2 subtype of nAChRs. In binding studies, this compound demonstrated an inhibition constant (KiK_i) of approximately 0.15 nM, indicating high potency in receptor interaction .

Table 1: Binding Affinities of this compound

Receptor SubtypeKiK_i (nM)Functional EC50 (nM)Efficacy (%)
α4β20.152141
α3β4>10,000NDND
α7NDNDND

ND = Not Determined

The selectivity for α4β2 over α3β4 receptors is particularly noteworthy, as it minimizes potential side effects associated with peripheral nAChR activation .

Antitumor Activity

In addition to its role in neuropharmacology, recent studies have investigated the antitumor properties of derivatives of this compound. A specific derivative demonstrated significant antiproliferative effects against several cancer cell lines including CaSki (cervical), MDA-MB-231 (breast), and SK-Lu-1 (lung). The compound induced apoptosis in tumor cells via a caspase-dependent pathway without necrotic effects on human lymphocytes .

Table 2: Antiproliferative Activity of Diazabicyclo Derivatives

Compound IDCell LineIC50 (µM)Apoptosis Induction
9eCaSki0.8Yes
9eMDA-MB-2310.6Yes
9eSK-Lu-10.7Yes

Case Studies and Research Findings

  • Selective α4β2-nAChR Partial Agonists :
    A study focused on the synthesis of novel hybrids incorporating the diazabicyclo framework reported improved stability and selectivity towards α4β2-nAChRs compared to traditional ligands . These findings suggest potential therapeutic applications in treating depression and other neurological disorders.
  • Antitumor Potential :
    The evaluation of dithiocarbamate derivatives of the diazabicyclo compound revealed promising results in inducing apoptosis selectively in cancer cells while sparing normal lymphocytes . This selectivity is crucial for developing safer anticancer therapies.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Recent studies have indicated that derivatives of 2-(Pyridin-3-yl)-2,5-diazabicyclo[2.2.1]heptane exhibit significant anticancer properties. For instance, compounds synthesized from this bicyclic structure have been evaluated as inhibitors of the B-Raf kinase, which is a target in melanoma treatment. These compounds demonstrated promising activity against cancer cell lines, reflecting their potential as therapeutic agents .

1.2 Neurological Disorders

The compound has also shown promise in treating neurological disorders by acting as a partial agonist at the α4β2 nicotinic acetylcholine receptor. This receptor is implicated in cognitive functions and neurodegenerative diseases such as Alzheimer's . The modulation of this receptor could lead to advancements in therapies aimed at improving cognitive function.

1.3 Antimicrobial Properties

Research has demonstrated that derivatives of this compound possess antimicrobial properties against various bacterial strains. This application is particularly relevant in the development of new antibiotics to combat resistant bacterial infections .

Catalytic Applications

2.1 Asymmetric Synthesis

The compound has been employed as a catalyst in asymmetric synthesis reactions, notably in the addition of diethylzinc to benzaldehyde. Studies have reported enantioselectivities exceeding 78%, showcasing its efficiency in producing enantiomerically enriched compounds . This property is crucial for synthesizing pharmaceuticals where chirality plays a significant role in efficacy and safety.

Reaction TypeCatalyst UsedEnantioselectivity (%)
Addition of diethylzincThis compound> 78

Structural Insights and Synthesis

3.1 Synthesis Techniques

The synthesis of this compound can be achieved through several methods, including directed ortho metalation and iodine-mediated cyclization techniques . These methods allow for the introduction of various substituents that can enhance the biological activity and catalytic efficiency of the compound.

Case Studies

4.1 B-Raf Inhibitors Development

In a notable case study, researchers synthesized a series of 2-(Pyridin-3-yl)-substituted diazabicyclo compounds to evaluate their inhibitory effects on B-Raf kinase activity. The results indicated that specific substitutions led to enhanced potency against melanoma cell lines compared to existing treatments .

4.2 Neuropharmacological Studies

Another study focused on the neuropharmacological effects of these compounds on animal models exhibiting symptoms akin to Alzheimer's disease. The findings suggested that these compounds improved cognitive performance and reduced neuroinflammation markers, indicating their potential therapeutic use .

Comparison with Similar Compounds

Monocyclic Analogs: 1-(Pyridin-3-yl)-1,4-diazepane (NS3531)

  • Structure: A monocyclic 1,4-diazepane with a pyridin-3-yl group.
  • Binding affinity (α4β2 nAChR): Ki = 0.7 nM .
  • Comparison:
    • The diazabicyclo[2.2.1]heptane core of 2-(Pyridin-3-yl)-2,5-diazabicyclo[2.2.1]heptane confers 5-fold higher potency compared to NS3531, attributed to reduced conformational flexibility and optimized receptor interactions .
    • Selectivity for α4β2 over α3β4 and α7 nAChRs is retained in both compounds, but the bicyclic derivative exhibits negligible off-target binding .

Bicyclic Derivatives with Cyclopropane Substituents

Derivatives of this compound incorporating cyclopropane side chains (e.g., compounds 23 and 26 ) demonstrate modulated pharmacological profiles:

Compound Structure Modifications Molecular Weight (Free Amine) [α]D20 Ki (α4β2 nAChR) Selectivity (α4β2 vs. α3β4/α7)
23 (1S,4S)-2-[5-[(1S,2R)-2-(2-Methoxyethyl)cyclopropyl]pyridin-3-yl]- 275.4 g/mol −29.7 (c = 0.13, CH3OH) 0.5–51.4 nM High (negligible off-target)
26 (1S,4S)-2-[5-[(R,2S)-2-(2-Methoxyethyl)cyclopropyl]pyridin-3-yl]- 275.4 g/mol Not reported Similar range High
  • Stereochemistry ([α]D20 values) correlates with enantioselective receptor interactions, though biological data for 26 remain incomplete .

3,6-Diazabicyclo[3.1.1]heptane Derivatives

Structural modification of the diazabicyclo core to 3,6-diazabicyclo[3.1.1]heptane (e.g., compounds 6–11 ) introduces distinct pharmacological properties:

  • Binding affinity (α4β2 nAChR): Subnanomolar (0.1–0.5 nM) with halogen or aryl substituents .
  • Selectivity: Maintained preference for α4β2 over α7 receptors but with variable α3β4 inhibition depending on substituents .
Feature 2,5-Diazabicyclo[2.2.1]heptane 3,6-Diazabicyclo[3.1.1]heptane
Core Rigidity High (norbornane-like) Moderate (larger ring system)
Receptor Affinity Ki = 0.15 nM Ki = 0.1–0.5 nM
Therapeutic Applications Depression, nicotine addiction Antitumor agents

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